Dipotassium;nickel(2+);tetracyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

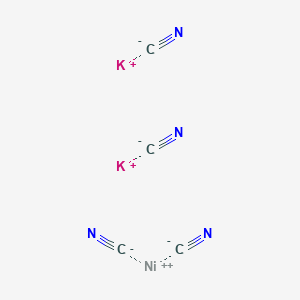

Dipotassium nickel (2+) tetracyanide, also known as potassium tetracyanonickelate (II), is an inorganic compound with the formula K₂Ni(CN)₄. It is typically encountered as a yellow, water-soluble, diamagnetic solid. The compound consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar in structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium nickel (2+) tetracyanide is prepared by treating aqueous solutions of nickel (II) salts with potassium cyanide. The synthesis is often conducted in a stepwise manner, beginning with the precipitation of solid nickel dicyanide coordination polymer. This route allows for the removal of excess potassium salts: [ \text{Ni}^{2+} + 2 \text{KCN} \rightarrow \text{Ni(CN)}_2 + 2 \text{K}^+ ] [ \text{Ni(CN)}_2 + 2 \text{KCN} \rightarrow \text{K}_2[\text{Ni(CN)}_4] ] This procedure yields the monohydrate form of the compound, which can be dehydrated at 100°C .

Industrial Production Methods

Industrial production methods for dipotassium nickel (2+) tetracyanide typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the removal of impurities and excess reagents.

Análisis De Reacciones Químicas

Types of Reactions

Dipotassium nickel (2+) tetracyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as boron trifluoride.

Reduction Reactions: The compound can be reduced to form the Ni(0) derivative.

Common Reagents and Conditions

Substitution Reactions: Reagents such as boron trifluoride (BF₃) are used under controlled conditions to substitute the cyanide ligands. [ \text{K}_2[\text{Ni(CN)}_4] + 4 \text{BF}_3 \rightarrow \text{K}_2[\text{Ni(CNBF}_3)_4] ]

Reduction Reactions: Potassium in anhydrous ammonia is used to reduce the compound to the Ni(0) derivative. [ \text{K}_2[\text{Ni(CN)}_4] + 2 \text{K} \rightarrow \text{K}_4[\text{Ni(CN)}_4] ]

Major Products Formed

Substitution Reactions: Products such as potassium tetracyanoboronate complexes.

Reduction Reactions: Products such as tetraanionic, tetrahedral Ni(0) derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dipotassium nickel(II) tetracyanide has the chemical formula K2Ni(CN)4⋅xH2O, where x represents the number of water molecules associated with the compound. It appears as yellow to orange crystalline solids with a molecular weight of approximately 240.96 g/mol. The compound is soluble in water and exhibits a melting point around 100 °C. Its structure features a central nickel ion coordinated by four cyanide ligands in a square planar geometry, which significantly influences its chemical behavior and reactivity.

Catalytic Applications

Dipotassium nickel(II) tetracyanide serves as an effective catalyst in various organic reactions:

- Hydrogenation Reactions : It acts as a precursor for nickel-based catalysts used in hydrogenation processes, facilitating the conversion of unsaturated compounds into saturated ones.

- Cross-Coupling Reactions : The compound is involved in cross-coupling reactions that form carbon-carbon bonds, essential for synthesizing complex organic molecules .

- Transfer Hydrogenation : Research indicates that nickel complexes derived from this compound are efficient catalysts for transfer hydrogenation reactions, which are crucial in organic synthesis.

Material Science

Dipotassium nickel(II) tetracyanide is utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies. These frameworks leverage the unique structural properties of the compound to create porous materials suitable for capturing gases like carbon dioxide or hydrogen .

Table 1: Comparison of Applications in Material Science

Biological Research

In proteomics research, dipotassium nickel(II) tetracyanide is employed as a biochemical tool to study protein interactions and functions. Its ability to form stable coordination complexes makes it useful for investigating the roles of metal ions in biological systems .

Environmental Applications

Due to its capacity to form anion-exchange resins, dipotassium nickel(II) tetracyanide is applied in environmental remediation processes aimed at removing residual cyanide complexes from industrial wastewater. This application is critical for minimizing environmental impact and ensuring compliance with safety regulations .

Toxicological Considerations

While dipotassium nickel(II) tetracyanide has valuable applications, it is essential to acknowledge its toxicity due to the presence of cyanide ligands. Strict safety protocols are necessary when handling this compound to prevent acute toxicity and other health risks associated with exposure.

Case Study 1: Catalytic Efficiency

A study by Gunanathan et al. (2017) demonstrated that nickel complexes derived from dipotassium nickel(II) tetracyanide exhibited significant catalytic activity in transfer hydrogenation reactions, outperforming traditional catalysts under similar conditions. This research highlights the compound's potential for developing more efficient catalytic processes.

Case Study 2: Environmental Remediation

Research conducted on the use of dipotassium nickel(II) tetracyanide for wastewater treatment illustrated its effectiveness in removing cyanide ions from industrial effluents. The study reported a significant reduction in cyanide concentration, showcasing its practical utility in environmental applications .

Mecanismo De Acción

The mechanism of action of dipotassium nickel (2+) tetracyanide involves its ability to form stable coordination complexes with various ligands. The cyanide ligands are basic and nucleophilic, allowing the compound to participate in substitution and reduction reactions. The molecular targets and pathways involved include the formation of stable metal-ligand complexes, which can be further manipulated for various applications .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium tetracyanopalladate (II) hydrate

- Potassium tetracyanoplatinate (II) hydrate

- Potassium hexacyanoruthenate (II) hydrate

- Potassium hexacyanoferrate (II) trihydrate

Uniqueness

Dipotassium nickel (2+) tetracyanide is unique due to its specific electronic structure and coordination properties, which make it suitable for the synthesis of Hofmann-type metal-organic frameworks and anion-exchange resins. Its ability to form stable complexes with various ligands also distinguishes it from other similar compounds .

Actividad Biológica

Dipotassium nickel(II) tetracyanide, often referred to as potassium nickel(II) cyanide, is a coordination compound that has garnered attention for its biological activity. This article delves into the various aspects of its biological effects, including cytotoxicity, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

Dipotassium nickel(II) tetracyanide has the chemical formula K2[Ni CN 4]. It consists of a nickel ion coordinated to four cyanide ligands, forming a square planar geometry. The compound is soluble in water and exhibits unique redox properties, which contribute to its biological activity.

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of nickel(II) complexes, including dipotassium nickel(II) tetracyanide. Research indicates that nickel(II) complexes can exert significant antitumor activity. For instance, one study reported that nickel(II) complexes demonstrated up to 57.6% cytotoxicity against HepG2 human hepatoblastoma cell lines . The mechanism of action is believed to involve DNA interaction, leading to cellular apoptosis.

Table 1: Cytotoxicity of Nickel(II) Complexes

| Compound | Cell Line | Cytotoxicity (%) | Reference |

|---|---|---|---|

| Dipotassium Nickel(II) Tetracyanide | HepG2 | 57.6 | |

| Nickel(II) Complex with Enrofloxacin | HepG2 | 50.0 | |

| Palladium(II) Complex | HepG2 | 30.0 |

Interaction with Biomolecules

Nickel(II) complexes are known for their ability to interact with biomolecules , particularly DNA and proteins. Studies have shown that dipotassium nickel(II) tetracyanide can bind to calf thymus DNA (ctDNA), suggesting a potential mechanism for its cytotoxic effects. The binding affinity is influenced by the steric properties of the ligands attached to the nickel ion .

The proposed mechanisms through which dipotassium nickel(II) tetracyanide exerts its biological effects include:

- Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

- Oxidative Stress Induction : Nickel complexes may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Interaction with key enzymes involved in cellular metabolism can further contribute to its cytotoxicity.

Antimicrobial Activity

In addition to its antitumor properties, dipotassium nickel(II) tetracyanide has shown potential antimicrobial activity against various bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .

Table 2: Antimicrobial Activity of Nickel(II) Complexes

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Dipotassium Nickel(II) Tetracyanide | E. coli | 15 | |

| Nickel(II) Complex with Schiff Base | Staphylococcus aureus | 18 |

Case Studies

Several case studies have explored the biological activity of dipotassium nickel(II) tetracyanide:

-

Cytotoxicity Study on HepG2 Cells :

- Objective: To evaluate the cytotoxic effects of dipotassium nickel(II) tetracyanide on liver cancer cells.

- Findings: The compound exhibited significant cytotoxicity, leading to apoptosis in a dose-dependent manner.

-

DNA Binding Affinity :

- Objective: To assess the binding characteristics of dipotassium nickel(II) tetracyanide with ctDNA.

- Findings: The study revealed strong intercalative binding, which correlated with increased cytotoxic effects.

-

Antimicrobial Efficacy :

- Objective: To determine the antimicrobial properties against common pathogens.

- Findings: The compound showed considerable inhibition zones against both Gram-positive and Gram-negative bacteria.

Propiedades

Número CAS |

14220-17-8 |

|---|---|

Fórmula molecular |

C4N4Ni.2K C4K2N4Ni |

Peso molecular |

240.96 g/mol |

Nombre IUPAC |

dipotassium;nickel(2+);tetracyanide |

InChI |

InChI=1S/4CN.2K.Ni/c4*1-2;;;/q4*-1;2*+1;+2 |

Clave InChI |

LXWJYIBQIPSFSE-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Ni+2] |

Key on ui other cas no. |

14220-17-8 |

Pictogramas |

Acute Toxic; Environmental Hazard |

Números CAS relacionados |

48042-08-6 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.